CK1α-Selective Degradation versus Multi-Target FPFT-2216 in Immunoblot and Proteomics Assays
TMX-4116 was directly compared to its parent compound FPFT-2216 in MOLT4 cells by both immunoblotting and quantitative proteomics. At a fixed dose of 1 µM, FPFT-2216 degraded PDE6D, IKZF1, IKZF3, and CK1α, whereas TMX-4116 selectively degraded CK1α with over 70% degradation while completely sparing PDE6D, IKZF1, and IKZF3 [1]. Proteome-wide analysis confirmed CK1α as the sole primary target degraded by TMX-4116 under the tested conditions, with no down-regulation of PDE6D, IKZF1, or IKZF3 detected [1]. This selectivity profile was retained across three hematological cell lines [1].
| Evidence Dimension | Degradation target profile |
|---|---|
| Target Compound Data | TMX-4116 (1 µM, 4 h): >70% CK1α degradation; no degradation of PDE6D, IKZF1, or IKZF3 detected |
| Comparator Or Baseline | FPFT-2216 (1 µM, 4 h): degrades PDE6D, IKZF1, IKZF3, and CK1α |
| Quantified Difference | TMX-4116 eliminates degradation of 3 out of 4 neosubstrates targeted by FPFT-2216 |
| Conditions | MOLT4 cells; immunoblot and quantitative proteomics (Figure 6B, J Med Chem 2022) |
Why This Matters
This establishes TMX-4116 as a CK1α-selective chemical probe, preventing confounding phenotypic effects from simultaneous IKZF1/3 and PDE6D degradation that occur with FPFT-2216.
- [1] Teng M, Gray NS, et al. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216. J Med Chem. 2022;65(1):747-756. doi:10.1021/acs.jmedchem.1c01832 View Source
